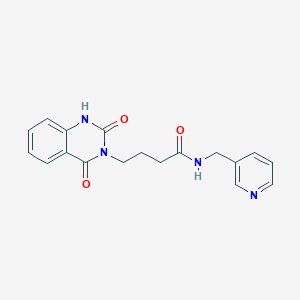

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Description

4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a quinazolinone derivative featuring a butanamide linker substituted with a pyridin-3-ylmethyl group. The pyridine moiety may enhance solubility or binding affinity to biological targets, while the butanamide chain could influence pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-16(20-12-13-5-3-9-19-11-13)8-4-10-22-17(24)14-6-1-2-7-15(14)21-18(22)25/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKZWACQMJWWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Hydroxylation: Introduction of the hydroxyl group at the 2-position of the quinazolinone ring.

Attachment of the Butanamide Side Chain: This involves the reaction of the quinazolinone derivative with a butanoyl chloride or similar reagent.

Pyridin-3-ylmethyl Substitution: The final step involves the substitution of the amide nitrogen with a pyridin-3-ylmethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The amide and pyridinyl groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Conditions may involve the use of strong bases or acids to facilitate nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, its potential anti-inflammatory, anticancer, or antimicrobial properties could be explored for therapeutic applications.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide would depend on its specific interactions with biological targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

highlights several 3- and 4-substituted quinazolinone derivatives (e.g., compounds 18a–18i), which share the 4-oxoquinazolin-3(4H)-yl core but differ in substituents. Key comparisons include:

Key Observations :

Butanamide-Containing Analogues

and describe butanamide derivatives with divergent pharmacological targets:

Key Observations :

- The target compound’s quinazolinone core differs from the pyrimidine () or quinolyl () scaffolds, suggesting distinct mechanisms of action.

Key Observations :

- The target compound’s synthesis may face challenges due to the 2-hydroxy group , which could require protective strategies absent in ’s derivatives.

Biological Activity

The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide , also known by its CAS number 688773-94-6, belongs to a class of quinazolinone derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a quinazolinone moiety conjugated with a pyridine ring, which is hypothesized to contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives against various pathogens, particularly multidrug-resistant strains. The following table summarizes key findings related to the antimicrobial activity of this compound:

Case Studies

- Study on Staphylococcus aureus : A study evaluated several 4-oxoquinazolinone derivatives, including the target compound, against clinical strains of MRSA. The results indicated that the compound exhibited significant bactericidal activity, with a MIC as low as 0.25 µg/mL, demonstrating its potential as a therapeutic agent against resistant infections .

- Safety Profile : In cytotoxicity assays using Vero cells, the compound showed non-toxic effects with a selectivity index (SI) greater than 10, indicating favorable safety margins for further development .

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed that the quinazolinone scaffold may interfere with bacterial DNA synthesis or protein function, similar to other known quinazoline derivatives.

Q & A

Q. What are the optimized multi-step synthetic routes for 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide?

The synthesis typically involves coupling a quinazolinone core with a pyridinylmethylbutanamide side chain. Key steps include:

- Step 1 : Preparation of the quinazolinone intermediate via cyclization of anthranilic acid derivatives under reflux with acetic anhydride .

- Step 2 : Functionalization of the pyridine moiety using reductive amination (e.g., NaBH4 in methanol) to introduce the methylbutanamide group .

- Step 3 : Final coupling via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF . Critical parameters: Temperature (60–80°C for cyclization), solvent polarity (DMF for amide coupling), and catalyst choice (triethylamine for pH control) .

Q. Which analytical methods are essential for characterizing the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the quinazolinone and pyridine substituents. Key signals: Quinazolinone C=O at ~170 ppm (13C), pyridine protons at δ 8.2–8.6 ppm (1H) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~396.16) and detect side products .

- X-ray Crystallography : SHELX suite for resolving crystal structures, particularly to confirm hydrogen bonding between the hydroxy and carbonyl groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes like S-adenosylhomocysteine hydrolase (SAHH). Focus on:

- Hydrogen bonds between the quinazolinone C=O and catalytic residues (e.g., Asp130 in SAHH).

- π-π stacking of the pyridine ring with aromatic side chains (e.g., Phe154) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns. Monitor RMSD (<2 Å indicates stable binding) .

Q. How to resolve contradictory data on the compound’s biological activity across assays?

- Dose-Response Analysis : Replicate assays (e.g., IC50 in cancer cell lines) with standardized protocols (e.g., MTT assays at 24/48/72 hr) to rule out timing artifacts .

- Off-Target Profiling : Use kinome-wide screening (Eurofins KinaseProfiler) to identify non-specific interactions that may explain variability .

- Structural Analog Comparison : Benchmark against derivatives (e.g., 4-oxoquinazoline analogs) to isolate activity contributions of the hydroxy group .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Prodrug Design : Acetylate the hydroxy group to reduce Phase II glucuronidation. Hydrolyze in vivo via esterases .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- LogP Optimization : Introduce electron-withdrawing groups (e.g., -F) on the pyridine ring to lower LogP from ~2.5 to <2, enhancing aqueous solubility .

Methodological Challenges

Q. How to address low yields in the final amide coupling step?

- Catalyst Screening : Replace EDC/HOBt with DMT-MM for higher efficiency in polar aprotic solvents .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hr to 30 min at 100°C, improving yield by ~20% .

- Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates; add molecular sieves to absorb moisture .

Q. What crystallographic techniques validate hydrogen-bonding networks in the solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.